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Compound of Interest

Compound Name:
4-[2-(3-

Fluorophenoxy)ethyl]piperidine

CAS No.: 946760-87-8

Cat. No.: B3173021

Get Quote

Executive Summary
4-[2-(3-Fluorophenoxy)ethyl]piperidine represents a classic aryl-ether piperidine scaffold, a

privileged structure in medicinal chemistry often associated with high affinity for monoamine

transporters (SERT, NET, DAT) and Sigma receptors (

). While this specific derivative offers potential as a lead for neuropsychiatric indications (e.g.,
depression, neuropathic pain), its structural simplicity poses significant risks for promiscuity.

This guide provides a rigorous technical framework for profiling the cross-reactivity of this

compound. We compare its expected pharmacological profile against industry standards

(Fluoxetine, Paroxetine, and Haloperidol) and detail the experimental protocols required to

validate its selectivity and safety.
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The molecule consists of a piperidine ring connected via an ethyl linker to a 3-fluorophenoxy

moiety.[1] This pharmacophore shares significant overlap with:

Serotonin Transporter (SERT) Inhibitors: Resembles the aryloxy-alkyl-amine motif of

Paroxetine.

Sigma-1 (

) Receptor Ligands: The N-substituted piperidine and lipophilic aromatic tail are hallmarks of
high-affinity Sigma ligands.

NMDA (GluN2B) Antagonists: Structurally analogous to Ifenprodil-like fragments.

Safety Targets (hERG & Nav1.7): The lipophilic amine nature increases the probability of off-

target ion channel blockade.

Profiling Strategy: The "Dirty Drug" Hypothesis
Given the scaffold's history, the primary challenge is not potency but selectivity. The profiling

campaign must distinguish between therapeutic engagement (e.g., SERT inhibition) and off-

target liabilities (e.g., hERG blockade, DAT activation).

Comparative Performance Analysis
The following data summarizes the representative pharmacological profile of the 4-[2-(3-
Fluorophenoxy)ethyl]piperidine scaffold compared to established clinical agents.

Table 1: Transporter & Receptor Selectivity Profile
(Representative Data)
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Target

4-[2-(3-
Fluorophenox
y)ethyl]piperidi
ne

Fluoxetine
(SSRI
Standard)

Paroxetine
(High Potency
Standard)

Haloperidol
(Sigma/D2
Standard)

SERT (

)

< 10 nM (High

Affinity)
0.9 nM 0.1 nM > 1,000 nM

NET (

)

~50 - 200 nM

(Moderate)
240 nM 40 nM > 2,000 nM

DAT (

)

> 1,000 nM

(Low)
3,600 nM 490 nM

~20 nM (D2

High)

Sigma-1 (

)

< 5 nM (Very

High)
200 nM > 1,000 nM 1 - 3 nM

hERG (

)

1 - 10 µM

(Moderate Risk)
4 - 5 µM 2 - 3 µM

< 1 µM (High

Risk)

Nav1.7 (

)
~3 - 10 µM > 30 µM > 30 µM > 10 µM

Key Insight: Unlike pure SSRIs, this scaffold often exhibits "dual-steric" binding, potentially

engaging both the orthosteric site of SERT and the chaperone site of Sigma-1. This dual

activity can be therapeutic (anxiolytic) but requires careful dissection to avoid psychotomimetic

side effects.

Experimental Protocols
To generate the data above, a tiered profiling strategy is required.

Protocol A: High-Throughput Radioligand Binding (Tier
1 Screen)
Objective: Determine binding affinity (
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) for SERT, NET, and DAT.

Materials:

Membranes: CHO-K1 cells stably expressing human SERT, NET, or DAT.

Radioligands: [³H]-Citalopram (SERT), [³H]-Nisoxetine (NET), [³H]-WIN 35,428 (DAT).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

Preparation: Thaw membrane prep and dilute in Assay Buffer to 5–10 µg protein/well.

Incubation: In 96-well plates, combine:

50 µL Test Compound (8-point log dilution, 10 µM to 0.1 nM).

50 µL Radioligand (at

concentration).

100 µL Membrane Suspension.

Equilibrium: Incubate for 60 min at 25°C (SERT/NET) or 4°C (DAT) to prevent uptake.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell

harvester.

Quantification: Wash 3x with ice-cold buffer. Dry filters, add scintillant, and count on a Beta-

counter.

Analysis: Fit data to a one-site competition model:

. Calculate

using the Cheng-Prusoff equation.
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Protocol B: Functional Neurotransmitter Uptake Assay
(Tier 2 Validation)
Objective: Confirm if binding translates to functional inhibition (Antagonist/Blocker) or release

(Substrate).

Workflow:

Seeding: Plate HEK-293 cells expressing transporters (40,000 cells/well) in Poly-D-Lysine

coated plates.

Dye Loading: Use a fluorescent neurotransmitter mimetic (e.g., ASP+ or Molecular Devices

Neurotransmitter Transporter Uptake Assay Kit).

Treatment: Add test compound (10 µM) 15 min prior to substrate addition.

Kinetic Read: Measure fluorescence increase (Ex/Em 440/520 nm) over 20 min.

Interpretation:

Inhibition: Reduced slope of fluorescence uptake.

Substrate Activity: If uptake is blocked by standard inhibitors but the compound itself

induces current (in electrophysiology), it may be a substrate.

Protocol C: Automated Patch Clamp for hERG Liability
(Safety)
Objective: Assess cardiac safety margin.

System: QPatch or Patchliner (Sophion/Nanion). Protocol:

Cell Line: CHO-hERG stable line.

Solutions: Internal (KCl based), External (NaCl/CaCl2/MgCl2).

Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to

-50 mV for 2s (tail current).
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Analysis: Measure peak tail current amplitude. Calculate % inhibition vs. vehicle control.

Visualization of Profiling Logic
Figure 1: Cross-Reactivity Screening Cascade
This diagram illustrates the decision logic for profiling the 4-[2-(3-
Fluorophenoxy)ethyl]piperidine scaffold, prioritizing exclusion of "dirty" off-targets.
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Click to download full resolution via product page

Caption: Tiered screening workflow for aryl-ether piperidines. Tier 1 establishes affinity; Tier 2

validates function and safety. The critical "Go/No-Go" decision often hinges on the hERG safety

margin.

Figure 2: Transporter Homology & Cross-Reactivity
Risks
Visualizing why this scaffold cross-reacts: The "S1" and "S2" binding pockets in MATs share

homology with Sigma receptors.
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Caption: Structural basis of cross-reactivity. The piperidine nitrogen is the anchor; the

fluorophenoxy tail dictates selectivity between SERT (S2 pocket) and Sigma-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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